2,6-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid
Overview
Description
2,6-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid is a specialized organic compound characterized by its boronic acid derivative structure
Synthetic Routes and Reaction Conditions:
Boronic Acid Derivative Synthesis: The compound can be synthesized through the reaction of 2,6-dimethylbenzoic acid with a boronic acid derivative, such as bis(pinacolato)diboron, in the presence of a suitable catalyst (e.g., palladium catalyst) and base (e.g., potassium carbonate).
Industrial Production Methods: On an industrial scale, the synthesis involves optimizing reaction conditions to achieve high yield and purity. This may include using continuous flow reactors, solvent-free conditions, and recycling of catalysts to enhance efficiency and reduce waste.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to convert the boronic acid group to other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Suzuki-Miyaura cross-coupling reactions often use palladium catalysts, boronic acids, and bases like potassium carbonate.
Major Products Formed:
Oxidation Products: Various carboxylic acids and esters.
Reduction Products: Alcohols and other reduced derivatives.
Substitution Products: Biaryl compounds and other substituted aromatic compounds.
Mechanism of Action
Target of Action
Boronic acids and their esters, such as this compound, are often used in organic synthesis, particularly in suzuki-miyaura cross-coupling reactions .
Mode of Action
The compound, being a boronic ester, is likely to interact with its targets through the boron atom. In Suzuki-Miyaura cross-coupling reactions, the boronic ester typically undergoes transmetallation with a palladium catalyst to form an organopalladium species, which then undergoes a coupling reaction with an organic halide .
Biochemical Pathways
The compound is likely involved in the biochemical pathways related to the synthesis of biaryl compounds via Suzuki-Miyaura cross-coupling reactions . The downstream effects would depend on the specific biaryl compounds synthesized and their roles in biological systems.
Pharmacokinetics
It’s worth noting that the compound is insoluble in water , which could impact its bioavailability.
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific context of its use, particularly the biaryl compounds synthesized through its involvement in Suzuki-Miyaura cross-coupling reactions .
Action Environment
Environmental factors such as pH, temperature, and the presence of a suitable catalyst (e.g., palladium) would influence the compound’s action, efficacy, and stability, particularly in the context of Suzuki-Miyaura cross-coupling reactions .
Scientific Research Applications
Chemistry: The compound is widely used in organic synthesis, particularly in cross-coupling reactions like Suzuki-Miyaura coupling, which is essential for constructing biaryl compounds. Biology: It serves as a building block in the synthesis of biologically active molecules, including potential pharmaceuticals. Medicine: The compound's derivatives are explored for their therapeutic potential, including anti-inflammatory and anticancer properties. Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Comparison with Similar Compounds
Boronic Acids: General boronic acids and their derivatives.
Pinacol Boronic Esters: Compounds similar in structure, such as pinacol boronic esters.
Phenylboronic Acids: Other phenyl-substituted boronic acids.
Uniqueness: 2,6-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid is unique due to its specific substitution pattern on the benzene ring, which influences its reactivity and potential applications. The presence of the dimethyl groups and the tetramethyl-1,3,2-dioxaborolan-2-yl group provides distinct chemical properties compared to other boronic acids.
Properties
IUPAC Name |
2,6-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BO4/c1-9-7-11(8-10(2)12(9)13(17)18)16-19-14(3,4)15(5,6)20-16/h7-8H,1-6H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBJAFRDEINBTEQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)C)C(=O)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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